Cyclododecanediol

Thermoset resins Cyanate esters High-Tg materials

Cyclododecanediol (CDDD, CAS 29996-45-0, molecular formula C12H24O2, MW 200.32) is a cycloaliphatic diol comprising a twelve-membered carbocyclic ring bearing two hydroxyl groups. Unlike linear aliphatic diols of comparable carbon count, its macrocyclic architecture imposes zero rotatable bonds, conferring conformational rigidity.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 29996-45-0
Cat. No. B12658253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclododecanediol
CAS29996-45-0
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESC1CCCCCC(CCCCC1)(O)O
InChIInChI=1S/C12H24O2/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-12/h13-14H,1-11H2
InChIKeyMGBBJDOYTDFYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclododecanediol (CAS 29996-45-0): A Macrocyclic C12 Diol for High-Performance Thermoset and Polyurethane Systems


Cyclododecanediol (CDDD, CAS 29996-45-0, molecular formula C12H24O2, MW 200.32) is a cycloaliphatic diol comprising a twelve-membered carbocyclic ring bearing two hydroxyl groups. Unlike linear aliphatic diols of comparable carbon count, its macrocyclic architecture imposes zero rotatable bonds, conferring conformational rigidity [1]. This structural feature translates into differentiated performance when CDDD is incorporated as a monomer, chain extender, or thermoset precursor—most notably elevated glass transition temperatures (Tg) in cyanate ester thermosets and improved hydrolytic stability in polyester polyols relative to conventional short-chain or linear diol benchmarks . CDDD is encountered as an isomeric mixture (commonly 1,4-, 1,5-, and 1,6-cyclododecanediol) derived from air oxidation of cyclododecane [2].

Why Cyclododecanediol Cannot Be Replaced by 1,12-Dodecanediol, BDO, or CHDM: Structural and Performance Consequences


Cyclododecanediol occupies a distinct position among C12 diols and conventional chain extenders by virtue of its fully cyclic backbone. The linear analog 1,12-dodecanediol possesses 11 freely rotatable bonds [1], producing flexible, crystallization-prone polymer segments, whereas cyclododecanediol's zero rotatable bonds [2] enforce segmental rigidity that elevates Tg and resists hard-segment crystallization . Short-chain diols such as 1,4-butanediol (BDO, MW 90.1, bp 228–230 °C [3]) lack the hydrophobicity and thermal mass of the C12 ring, compromising hydrolytic resistance in polyurethanes. 1,4-Cyclohexanedimethanol (CHDM) offers a smaller cycloaliphatic ring (C6) with lower boiling point (284–288 °C [4]) and reduced steric bulk, limiting its capacity to disrupt polymer crystallinity to the same extent. These structural differences produce quantifiable divergences in thermomechanical and stability performance that generic substitution cannot replicate.

Cyclododecanediol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Glass Transition Temperature (Tg) Elevation in Cyanate Ester Thermosets: ~22 °C Increase vs. Bisphenol A Dicyanate Standard

In a direct head-to-head comparison within the same patent study, the homopolytriazine derived from polycyanate of cyclododecane (CDD) polyphenol exhibited a glass transition temperature (Tg) of 297.1 °C by differential scanning calorimetry (DSC, second scan, 7 °C/min, N₂ atmosphere) [1]. This compares to the industry-standard bisphenol A dicyanate (BPA DCN) homopolytriazine, which provides a Tg of 275 °C under analogous conditions [1]. This represents a quantified Tg increase of approximately 22 °C (8% elevation). Furthermore, the patent generically claims that thermosets of CDD polyphenol cyanate resins can achieve Tg values exceeding 400 °C, substantially surpassing the BPA DCN baseline [2]. The high crosslink density afforded by the multifunctional CDD polyphenol architecture is identified as the mechanistic origin of this enhancement [2].

Thermoset resins Cyanate esters High-Tg materials Electronic laminates

Conformational Rigidity: Zero Rotatable Bonds vs. 11 Rotatable Bonds in Linear C12 Diol 1,12-Dodecanediol

Cyclododecanediol possesses zero freely rotatable bonds as a consequence of its fully cyclic C12 backbone [1]. In contrast, its direct linear analog 1,12-dodecanediol (CAS 5675-51-4) contains 11 rotatable bonds along its polymethylene chain [2]. This fundamental topological difference dictates that when incorporated as a chain extender or comonomer, cyclododecanediol enforces a locally rigid, conformationally constrained hard segment, whereas 1,12-dodecanediol introduces segmental flexibility and facilitates chain packing and crystallization. The zero-rotatable-bond architecture directly contributes to the elevated Tg and reduced crystallinity observed when CDDD is used in polyester polyol and polyurethane formulations .

Polymer physics Structure-property relationships Chain extender design Segmental mobility

Boiling Point and Thermal Stability: 313.4 °C vs. 228–230 °C for 1,4-Butanediol—An 85 °C Processing Window Expansion

Cyclododecanediol exhibits a boiling point of 313.4 °C at 760 mmHg with a flash point of 142.4 °C . By comparison, the most widely used polyurethane chain extender, 1,4-butanediol (BDO), boils at 228–230 °C at atmospheric pressure [1], representing an approximately 85 °C lower boiling point. This 85 °C differential in boiling point translates to significantly lower volatility for CDDD during high-temperature polyurethane or polyester processing (typically conducted at 80–120 °C for prepolymer formation and up to 200 °C for post-curing), reducing evaporative monomer loss and improving stoichiometric control. The higher flash point (142.4 °C vs. ~115–135 °C for BDO) also broadens the safe processing window [1].

Thermal processing Chain extender selection Polyurethane synthesis Volatility

Hydrolytic Stability Enhancement in Polyester Polyols: Cyclic C12 Diol Mitigates Ester Backbone Degradation Relative to Linear and Short-Chain Diols

According to INVISTA's published technical assessment, the addition of C12 CD (cyclododecanediol isomer mixture) to polyester polyol formulations improves hydrolytic stability compared to formulations employing conventional diols . The mechanism is attributed to the hydrophobic character of the C12 cycloaliphatic ring, which creates a steric and hydrophobic shield around the ester linkages, retarding water penetration and ester hydrolysis. In contrast, polyester polyols based on short-chain linear diols such as 1,4-butanediol or 1,6-hexanediol exhibit greater susceptibility to hydrolytic degradation due to the higher polarity and water accessibility of the ester-rich hard segment domains . While specific quantitative hydrolytic stability data (e.g., % retention of molecular weight after water immersion at elevated temperature) were not located in public-domain primary literature for this compound, the class-level inference is consistent with the well-established structure-property relationships observed for cycloaliphatic vs. linear diols in condensation polymers [1].

Hydrolytic stability Polyester polyols Polyurethane coatings Durability

Crystallinity Reduction in Polyester Polyols: Bulky C12 Ring Disrupts Chain Packing vs. Linear Diols That Promote Crystallization

The INVISTA technical disclosure states that the addition of C12 CD to polyester polyol formulations reduces crystallinity and improves flexibility . This effect arises from the bulky, conformationally constrained cyclododecane ring, which sterically impedes regular chain packing and lamellar crystallization that linear aliphatic diols (e.g., 1,12-dodecanediol, 1,6-hexanediol) inherently promote. Reduced crystallinity in the polyol intermediate translates to lower polyol viscosity, improved handling, and—upon conversion to polyurethane—enhanced low-temperature flexibility and reduced tendency toward brittle fracture . This crystallinity-disrupting behavior is a direct consequence of the macrocyclic architecture and represents a differentiating feature not accessible to linear diols of equivalent or lower carbon number.

Polymer crystallinity Polyester polyol design Flexibility Low-temperature properties

Expanded Formulation Latitude as a Chain Extender: Differentiated Performance vs. HQEE, BDO, and CHDM in Polyurethane Systems

INVISTA explicitly positions C12 CD as a chain extender providing unique advantages compared to three established benchmarks: hydroquinone bis(2-hydroxyethyl) ether (HQEE), 1,4-butanediol (BDO), and 1,4-cyclohexanedimethanol (CHDM) . The differentiation arises from the combination of the bulky C12 ring, secondary alcohol reactivity, and high hydrophobicity. HQEE (mp ~98–107 °C ) is an aromatic diol that provides high hardness but requires elevated processing temperatures due to its high melting point and limited solubility. BDO (mp ~20 °C) is low-cost and widely used but introduces minimal hydrophobicity and yields relatively flexible, lower-Tg hard segments. CHDM (mp ~41–61 °C [1]) offers a cycloaliphatic character but with a smaller C6 ring, providing less steric bulk and crystallinity disruption than the C12 macrocycle. The larger cyclododecane ring of CDDD uniquely balances processing accessibility with hydrophobic and steric contributions to hard segment performance .

Polyurethane chain extenders Hard segment engineering Thermoplastic polyurethanes Coatings

Cyclododecanediol (CAS 29996-45-0): Evidence-Backed Application Scenarios for Procurement and R&D Prioritization


High-Tg Cyanate Ester Thermosets for Aerospace and Electronic Laminate Applications

Based on the demonstrated 297.1 °C Tg (and potential >400 °C) for CDD polyphenol-derived polycyanate thermosets versus the 275 °C BPA DCN industry standard [1], cyclododecanediol is a compelling precursor for cyanate ester resins in high-temperature structural composites, multilayer electronic laminates, and radomes. Procurement teams sourcing diol intermediates for thermoset resin synthesis should evaluate CDDD-derived polyphenols when specifications demand Tg exceeding 275 °C without resorting to exotic and costly specialty monomers. The ~22 °C Tg advantage over BPA DCN directly supports higher continuous-use temperature ratings.

Hydrolytically Stable Polyester Polyols for Waterborne and High-Humidity Polyurethane Coatings

The hydrolytic stability improvement reported for C12 CD in polyester polyol formulations [1] positions cyclododecanediol as a strategic comonomer for polyols destined for exterior coatings, marine applications, and waterborne polyurethane dispersions. When compared to formulations based on 1,4-butanediol or 1,6-hexanediol, CDDD-containing polyols are expected to exhibit slower ester bond degradation under humid or aqueous exposure, extending coating service life. R&D teams developing durable PU coatings should benchmark CDDD-modified polyols against linear diol controls using accelerated hydrolysis testing (e.g., 80 °C water immersion with molecular weight retention monitoring).

Low-Crystallinity, Flexible Polyurethane Elastomers and Adhesives Requiring Sub-Ambient Performance

The crystallinity-reducing effect of the bulky C12 ring [1] makes cyclododecanediol an attractive chain extender or comonomer for thermoplastic polyurethane elastomers (TPUs) and reactive adhesives that must retain flexibility at low temperatures. Unlike linear diols that promote hard segment crystallization—leading to stiffening and embrittlement—CDDD's macrocyclic architecture disrupts regular chain packing while maintaining segmental rigidity for mechanical integrity. This combination of flexibility and strength is difficult to achieve with conventional chain extenders (BDO, CHDM, HQEE) and warrants direct comparative evaluation in TPU formulations targeting sub-zero flexibility.

Specialty Polycarbonate and Copolycarbonate Synthesis Leveraging Cyclododecane Rigidity

The zero-rotatable-bond architecture of cyclododecanediol [1] makes it a candidate diol monomer for specialty polycarbonates where elevated Tg and reduced crystallinity are desired relative to bisphenol A polycarbonate (Tg ~147 °C). While optimized CDD-based polycarbonate compositions are the subject of ongoing patent activity (e.g., polycyanates and epoxy resins of CDD polyphenols [2]), R&D groups pursuing high-Tg optical or electronic-grade polycarbonates should investigate CDDD as a comonomer to shift Tg upward while maintaining transparency. Comparative DSC screening of CDDD/bisphenol copolycarbonates versus conventional formulations is recommended as a focused experimental program.

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